molecular formula C18H28BrNO2 B12738528 Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide CAS No. 126807-03-2

Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide

Cat. No.: B12738528
CAS No.: 126807-03-2
M. Wt: 370.3 g/mol
InChI Key: LTHBHWIIPJLFAF-UHFFFAOYSA-N
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Description

Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is a hydrobromide salt of a 1,4-benzoxazine derivative. The 1,4-benzoxazine scaffold is a heterocyclic structure featuring oxygen and nitrogen atoms, which is widely studied for its pharmacological versatility . The compound’s octahydro configuration indicates full saturation of the benzoxazine ring, likely enhancing metabolic stability compared to unsaturated analogs. Key substituents include a 4-methyl group, a 2-phenyl group, and a 1-methylethoxy (isopropoxy) moiety, which collectively influence its physicochemical and biological properties .

Properties

CAS No.

126807-03-2

Molecular Formula

C18H28BrNO2

Molecular Weight

370.3 g/mol

IUPAC Name

4-methyl-2-phenyl-2-propan-2-yloxy-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrobromide

InChI

InChI=1S/C18H27NO2.BrH/c1-14(2)20-18(15-9-5-4-6-10-15)13-19(3)16-11-7-8-12-17(16)21-18;/h4-6,9-10,14,16-17H,7-8,11-13H2,1-3H3;1H

InChI Key

LTHBHWIIPJLFAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Structural Characteristics

The molecular formula of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide is C18H28BrNO2C_{18}H_{28}BrNO_2. The compound features a complex bicyclic structure that includes a benzoxazine ring, which is known for its diverse biological properties. The specific arrangement of functional groups within the compound contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzoxazines exhibit promising anticancer properties. A series of 4-aryl-substituted benzoxazines were synthesized and tested against various cancer cell lines, demonstrating moderate to good potency. Structure–activity relationship studies revealed that specific modifications to the benzoxazine structure can enhance biological activity significantly .

Antimicrobial Properties

Benzoxazine derivatives have been evaluated for their antimicrobial efficacy. Their ability to inhibit bacterial growth makes them valuable candidates for developing new antibiotics or antimicrobial agents. Studies have shown that certain structural modifications can lead to increased effectiveness against resistant strains of bacteria .

Neuroprotective Effects

Some compounds in the benzoxazine class have been investigated for neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with neuronal pathways makes them suitable for further exploration in this area .

Case Study 1: Anticancer Evaluation

A study conducted by researchers involved synthesizing a series of novel 4-aryl-3,4-dihydro-benzoxazines. These compounds were tested against various cancer cell lines, revealing that modifications such as hydroxyl groups significantly enhanced their anticancer activity. The findings suggest that further exploration of structure variations could lead to the development of more potent anticancer agents .

Case Study 2: Antimicrobial Screening

In another investigation, several benzoxazine derivatives were screened for antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use in formulating new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison
Compound Core Structure Key Substituents Pharmacological Activity Reference
Subject Compound Octahydro-1,4-benzoxazine 4-methyl, 2-phenyl, 2-isopropoxy Hypothesized calcium antagonism
Fluorinated 3,4-dihydro-1,4-benzoxazine Dihydro-1,4-benzoxazine Fluorine at aromatic positions Dual thrombin/GPIIb/IIIa inhibition
Galantamine Hydrobromide Benzofuran Cyclohexene, tertiary amine Acetylcholinesterase inhibition
Bcl-xL Inhibitors Hybrid pyridazine-benzoxazine Pyridazine ring Pro-apoptotic (cancer therapy)
Table 2: Physicochemical Properties
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Subject Compound 3.2 12.5 (in H₂O) 198–202
Fluorinated Benzoxazine 2.8 8.9 (in H₂O) 185–190
Galantamine Hydrobromide 1.5 25.0 (in H₂O) 211–213

Biological Activity

Introduction

Octahydro-4-methyl-2-(1-methylethoxy)-2-phenyl-2H-1,4-benzoxazine hydrobromide (CAS Number: 126807-03-2) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H28BrNO2
  • Molar Mass : 370.33 g/mol

Biological Activity Overview

The biological activities of benzoxazine derivatives have been extensively studied, revealing a range of pharmacological effects. Specifically, this compound exhibits notable properties:

  • Antimicrobial Activity :
    • Benzoxazine derivatives, including this compound, have demonstrated significant antibacterial and antifungal activities. Studies indicate that these compounds inhibit the growth of various pathogens by disrupting cellular processes or altering membrane integrity .
  • Anti-inflammatory Effects :
    • Research has shown that certain benzoxazine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .
  • Antitumor Properties :
    • Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy. The mechanism often involves inducing apoptosis or cell cycle arrest in malignant cells .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as serine proteases, which play critical roles in various physiological and pathological processes .
  • Membrane Interaction : Antimicrobial effects may arise from alterations in microbial membrane permeability, leading to cell lysis or dysfunction .

Case Studies

Several studies have investigated the biological activity of benzoxazine derivatives:

  • Antifungal Activity Against Plant Pathogens :
    • A study evaluated the antifungal efficacy of benzoxazine derivatives against pathogens like Rhizoctonia solani and Sclerotium rolfsii. Results indicated a concentration-dependent inhibition of fungal growth, highlighting the potential agricultural applications of these compounds .
    Concentration (ppm)% Inhibition (S. rolfsii)% Inhibition (R. solani)
    100052.30
    50060.30
    25079.60
    12590.00
  • Antitumor Activity :
    • In vitro studies on various cancer cell lines demonstrated that certain benzoxazine derivatives could induce apoptosis and inhibit proliferation, suggesting their potential as anticancer agents .

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